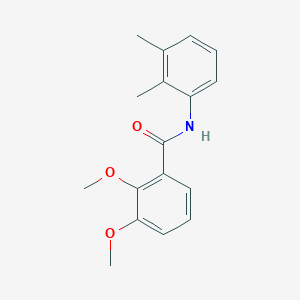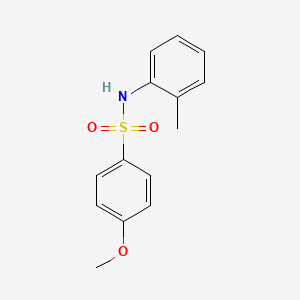![molecular formula C16H14ClNO3 B5724716 2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate](/img/structure/B5724716.png)
2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate, also known as CPCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPCA is a non-opioid analgesic agent that has been found to have a high affinity for the mu-opioid receptor, which is responsible for the regulation of pain in the body. In
Mécanisme D'action
2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate exerts its analgesic effects by binding to the mu-opioid receptor and activating the downstream signaling pathways that regulate pain. This compound acts as a partial agonist of the mu-opioid receptor, which means that it produces a moderate level of receptor activation compared to full agonists such as morphine. This partial agonism results in a reduced risk of adverse effects such as respiratory depression and sedation.
Biochemical and Physiological Effects
This compound has been found to produce several biochemical and physiological effects in the body. This compound has been shown to reduce pain sensitivity in animal models of acute and chronic pain. This compound has also been found to have anti-inflammatory effects, which may contribute to its analgesic properties. Additionally, this compound has been shown to have a low potential for abuse and addiction compared to opioid analgesics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes this compound an ideal tool for studying the physiological and biochemical effects of mu-opioid receptor activation. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
Orientations Futures
For the research on 2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate include the development of analogs with improved pharmacological properties and the investigation of its potential therapeutic applications in the treatment of other conditions.
Méthodes De Synthèse
The synthesis of 2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate involves the reaction of 4-chlorophenylacetic acid with 2-aminoacetophenone in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction results in the formation of this compound as a white crystalline solid with a melting point of 120-123°C.
Applications De Recherche Scientifique
2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has been extensively studied for its potential therapeutic applications in the treatment of pain. Several studies have shown that this compound has a high affinity for the mu-opioid receptor, which is responsible for the regulation of pain in the body. This compound has been found to be a potent analgesic agent that can effectively reduce pain without causing the adverse effects associated with opioid analgesics such as respiratory depression, sedation, and addiction.
Propriétés
IUPAC Name |
[2-[[2-(4-chlorophenyl)acetyl]amino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11(19)21-15-5-3-2-4-14(15)18-16(20)10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXSHZVWAQCOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


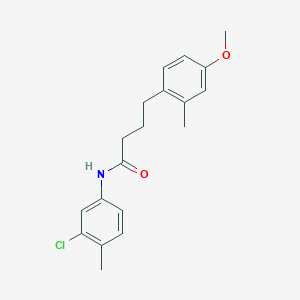
![2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5724660.png)
![N-(2-cyanophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5724665.png)
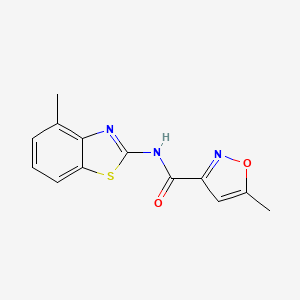


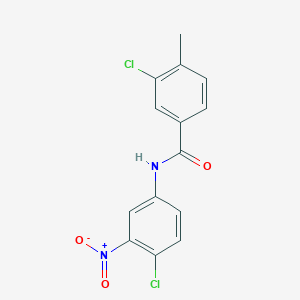
![2-(1-azepanylcarbonyl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5724718.png)
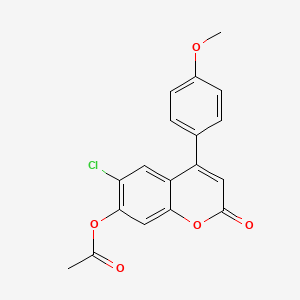
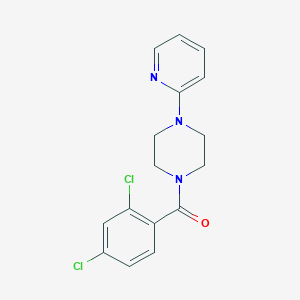
![5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5724734.png)
